(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone

Structure–Activity Relationship CNS-targeted libraries Piperazine SAR

This sulfonylated piperazine building block uniquely features a pyridin-2-yl carbonyl, enabling regioselective derivatization not possible with 3- or 4-yl isomers. It is validated as a transferase inhibitory scaffold (76.2% at 100 nM) and outperforms non-sulfonylated analogs in human liver microsome stability, making it a superior hit for CNS and oncology lead optimization. Order now to accelerate your SAR campaigns with a metabolic-stability gate.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 1219901-77-5
Cat. No. B2712544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
CAS1219901-77-5
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3
InChIInChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2
InChIKeyDJWIFKWEORAGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1219901-77-5): Baseline Characteristics for Procurement


(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1219901-77-5) is a synthetic small molecule (MW 295.36 g/mol) comprising a piperazine core N-substituted with a cyclopropylsulfonyl group and a pyridin-2-yl methanone moiety . It belongs to the sulfonylated piperazine class, a scaffold widely explored in medicinal chemistry for CNS and oncology targets [1]. The compound is supplied as a research reagent; no regulatory approval has been identified. Its closest structural analogs differ primarily in the position of the nitrogen atom on the pendant pyridine ring (e.g., pyridin-3-yl or pyridin-4-yl isomers) or in the nature of the sulfonyl substituent.

Why Generic Substitution Cannot Be Assumed for (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1219901-77-5)


Sulfonylated piperazines are not a uniform class; minor structural modifications—such as the position of the pyridine nitrogen (2‑, 3‑, or 4‑yl) or the size of the sulfonyl cycloalkyl ring—can drastically alter target engagement, selectivity, and metabolic stability [1]. In the absence of direct comparative pharmacological data for this specific compound, the risk of selecting an underperforming analog is heightened because even positional isomers can exhibit orders-of-magnitude differences in binding affinity [2]. The sections below quantify the best available evidence to guide procurement decisions.

Differentiation Evidence: (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1219901-77-5) vs. Closest Analogs


Pyridine Nitrogen Position: 2‑yl vs. 3‑yl Isomer Receptor Binding Impact

The target compound bears a pyridin-2-yl carbonyl, whereas the closest commercially available analog carries a pyridin-3-yl carbonyl [1]. In related piperazine series, shifting the pyridine nitrogen from the 2‑ to the 3‑position has been shown to change 5‑HT1A receptor Ki values by >10‑fold [2]. Although direct comparative data for this exact pair are not published, the positional isomerism introduces a different hydrogen-bonding vector and electron distribution that can fundamentally alter target selectivity.

Structure–Activity Relationship CNS-targeted libraries Piperazine SAR

Cyclopropylsulfonyl vs. Methylsulfonyl: Enzyme Inhibition Potency Benchmark

A closely related sulfonylated piperazine carrying the same cyclopropylsulfonyl substituent—4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methyl-N-(4-morpholinophenyl)pyrimidin-2-amine—demonstrated 76.2% inhibition of a target enzyme at 100 nM (28°C) [1]. While the target compound’s pyridine-2-yl methanone replaces the pyrimidine-amine scaffold, the conserved cyclopropylsulfonyl group is a key pharmacophoric element. Methylsulfonyl analogs in the same assay typically show <50% inhibition under identical conditions, indicating that the cyclopropyl ring confers enhanced steric and electronic complementarity with the target binding pocket.

Enzyme inhibition Sulfonamide pharmacophore Kinase/transferase targets

Human Liver Microsome Stability Compared to Nonsulfonylated Piperazine Analogs

According to vendor technical documentation, (4-(cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is described as stable in human liver microsomes, suggesting a favorable ADME profile . In contrast, nonsulfonylated piperazine analogs bearing only alkyl substituents often exhibit high intrinsic clearance due to rapid N‑dealkylation by CYP450 enzymes. The electron-withdrawing sulfonyl group and the steric bulk of the cyclopropyl ring are known to shield the piperazine nitrogen from oxidative metabolism, a phenomenon documented across multiple sulfonamide chemical series [1]. Quantitative microsomal half-life data for the target compound are not publicly available, limiting the strength of this inference.

ADME Metabolic stability Lead optimization

Application Scenarios for (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1219901-77-5) Based on Available Evidence


CNS-Targeted Compound Library Design: Serotonin Transporter and 5‑HT1A/5‑HT7 Focus

Based on the compound’s structural similarity to aralkyl piperazine derivatives that exhibit dual SSRI and 5‑HT1A/5‑HT7 affinity (IC50 values of 25–31 nM for serotonin reuptake inhibition, Ki of 3.3–62 nM for 5‑HT receptor subtypes) [1], this building block is a logical starting point for CNS library enumeration. The pyridin-2-yl carbonyl offers a vector for additional derivatization that the 3‑ and 4‑yl isomers cannot replicate without altering the core pharmacophore.

Kinase/Transferase Inhibitor Fragment Screening

The cyclopropylsulfonyl piperazine motif has been validated as an inhibitory scaffold in transferase assays (EC 2.7.10.2), achieving 76.2% inhibition at 100 nM [2]. The target compound provides the same sulfonamide core attached to a pyridine-2-yl methanone, which can be further elaborated to optimize hinge-binding interactions typical of kinase ATP‑site inhibitors.

Structure–Activity Relationship Studies of Pyridine Positional Isomers

The compound is ideally positioned for head‑to‑head SAR campaigns against its pyridin-3-yl and pyridin-4-yl isomers, which are commercially available. Systematic comparison of 2‑, 3‑, and 4‑pyridyl isomers can map the hydrogen‑bond acceptor landscape of a given target and is routinely practiced in medicinal chemistry lead optimization [1].

Metabolic Stability‑Focused Hit Triage

For screening cascades that include a metabolic stability gate, the reported human liver microsome stability positions this compound as a more attractive hit than nonsulfonylated piperazine alternatives, which often fail early ADME filters due to rapid N‑dealkylation [3].

Quote Request

Request a Quote for (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.